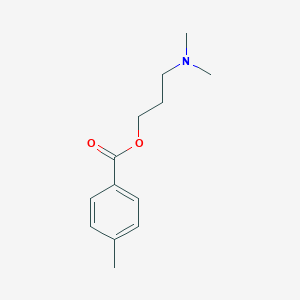
3-(Dimethylamino)propyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl 4-methylbenzoate, also known as DMAB, is a chemical compound that belongs to the class of tertiary amines. It is widely used in scientific research due to its ability to act as a catalyst and a reagent in various chemical reactions. DMAB is a colorless liquid with a molecular weight of 221.3 g/mol.
Mecanismo De Acción
3-(Dimethylamino)propyl 4-methylbenzoate acts as a catalyst by facilitating the transfer of protons or electrons between reactants. It can also act as a nucleophile, attacking electrophilic centers in the reactants. 3-(Dimethylamino)propyl 4-methylbenzoate's mechanism of action is highly dependent on the specific reaction it is used in.
Biochemical and Physiological Effects:
3-(Dimethylamino)propyl 4-methylbenzoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylamino)propyl 4-methylbenzoate is a highly versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, 3-(Dimethylamino)propyl 4-methylbenzoate can be highly reactive and may require careful handling to avoid unwanted reactions.
Direcciones Futuras
There are many potential future directions for research involving 3-(Dimethylamino)propyl 4-methylbenzoate. One area of interest is the development of new synthetic methods using 3-(Dimethylamino)propyl 4-methylbenzoate as a catalyst. Another area of interest is the study of 3-(Dimethylamino)propyl 4-methylbenzoate's potential applications in the fields of pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand 3-(Dimethylamino)propyl 4-methylbenzoate's mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
3-(Dimethylamino)propyl 4-methylbenzoate can be synthesized using a variety of methods. One of the most common methods involves the reaction between 3-dimethylaminopropylamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(Dimethylamino)propyl 4-methylbenzoate as a product along with hydrochloric acid.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl 4-methylbenzoate has a wide range of applications in scientific research. It is commonly used as a catalyst in various chemical reactions, such as the synthesis of esters, amides, and lactones. 3-(Dimethylamino)propyl 4-methylbenzoate is also used as a reagent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 4-methylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-11-5-7-12(8-6-11)13(15)16-10-4-9-14(2)3/h5-8H,4,9-10H2,1-3H3 |
Clave InChI |
XJQAEYQBCKNJJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCCCN(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)



![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)
